1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate
Overview
Description
1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical research. It is a member of the azepane family of compounds, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate is not fully understood, but it is believed to involve the modulation of GPCR and ion channel activity. The compound has been found to bind to specific receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. It has also been shown to have an effect on the immune system, reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has also been found to reduce inflammation and pain, likely through its effect on the immune system. Additionally, it has been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate in lab experiments is its diverse pharmacological properties. The compound has been found to exhibit activity against a wide range of biological targets, making it useful in the study of various diseases and biological processes. However, one limitation of using the compound is its potential toxicity. As with any chemical compound, care must be taken to ensure that appropriate safety measures are in place when working with this compound.
Future Directions
There are several future directions for research on 1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate. One area of interest is the development of more selective compounds that target specific GPCRs and ion channels. Additionally, the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, warrants further investigation. Finally, there is a need for more research on the safety and toxicity of the compound, particularly in the context of its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in pharmaceutical research. Its diverse pharmacological properties make it useful in the study of various diseases and biological processes, and it has shown promise as a potential therapeutic agent for neurodegenerative diseases, pain, and inflammation. However, further research is needed to fully understand its mechanism of action and potential safety concerns.
Scientific Research Applications
1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate has shown potential in various scientific research applications, including drug discovery and development. The compound has been found to exhibit activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. It has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as for its analgesic and anti-inflammatory properties.
properties
IUPAC Name |
oxalic acid;1-[3-(4-phenylmethoxyphenoxy)propyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.C2H2O4/c1-2-7-16-23(15-6-1)17-8-18-24-21-11-13-22(14-12-21)25-19-20-9-4-3-5-10-20;3-1(4)2(5)6/h3-5,9-14H,1-2,6-8,15-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOSUFMJIHEWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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